molecular formula C7H15NO3 B8704895 alpha-(Aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-methanol CAS No. 87032-71-1

alpha-(Aminomethyl)-2,2-dimethyl-1,3-dioxolane-4-methanol

Cat. No. B8704895
M. Wt: 161.20 g/mol
InChI Key: MKDRHMDHWIBVRH-UHFFFAOYSA-N
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Patent
US04570007

Procedure details

A solution of 9.36 g of 2-azido-1-(2,2,-dimethyl-1,3-dioxolan-4-yl)ethanol in 150 ml of methanol is combined with 900 mg of palladium/charcoal catalyst (10%). The hydrogenation is conducted for 1 hour under normal pressure. The mixture is then filtered off from the catalyst and washed with methanol. The combined solutions are concentrated to dryness under vacuum. The remaining oil is crystallized from ethanol/ether, thus obtaining 6.29 g (78% of theory) of 2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol in white needles, mp 94°-96° C.
Name
2-azido-1-(2,2,-dimethyl-1,3-dioxolan-4-yl)ethanol
Quantity
9.36 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
900 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]([CH:7]1[CH2:11][O:10][C:9]([CH3:13])([CH3:12])[O:8]1)[OH:6])=[N+]=[N-]>CO.[Pd]>[NH2:1][CH2:4][CH:5]([CH:7]1[CH2:11][O:10][C:9]([CH3:13])([CH3:12])[O:8]1)[OH:6]

Inputs

Step One
Name
2-azido-1-(2,2,-dimethyl-1,3-dioxolan-4-yl)ethanol
Quantity
9.36 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(O)C1OC(OC1)(C)C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
900 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered off from the catalyst
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined solutions are concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The remaining oil is crystallized from ethanol/ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC(O)C1OC(OC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.29 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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